Cas no 95059-46-4 (N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide)

N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core linked to an imidazole moiety via a propyl spacer. This structure imparts versatility in chemical reactivity and potential biological activity, making it valuable in medicinal chemistry and pharmaceutical research. The imidazole group enhances binding affinity to biomolecular targets, while the thiophene scaffold contributes to stability and synthetic adaptability. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and structural consistency ensure reproducibility in research settings.
N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide structure
95059-46-4 structure
Product Name:N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide
CAS No:95059-46-4
MF:C12H15N3OS
MW:249.33200097084
MDL:MFCD09451594
CID:4348890
PubChem ID:13371091
Update Time:2025-05-20

N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-
    • N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide
    • 5-Methyl-thiophene-2-carboxylic acid (3-imidazol-1-yl-propyl)-amide
    • Z31795500
    • CHEMBL8986
    • EN300-26477607
    • 95059-46-4
    • AKOS003392896
    • STK488764
    • BDBM50024418
    • N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide
    • MDL: MFCD09451594
    • Inchi: 1S/C12H15N3OS/c1-10-3-4-11(17-10)12(16)14-5-2-7-15-8-6-13-9-15/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,16)
    • InChI Key: ZMMSSWBMCUIDFQ-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C(NCCCN1C=NC=C1)=O

Computed Properties

  • Exact Mass: 249.09358328Da
  • Monoisotopic Mass: 249.09358328Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 75.2Ų

N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide Pricemore >>

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Additional information on N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide

Introduction to N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide (CAS No. 95059-46-4)

N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 95059-46-4, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the development of novel therapeutic agents.

The molecular structure of N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide incorporates several key functional groups that contribute to its unique chemical properties and potential biological interactions. The presence of an imidazole ring and a thiophene moiety provides a rich scaffold for further chemical modifications and functionalization, which can be tailored to enhance specific biological activities.

In recent years, there has been a growing interest in the development of heterocyclic compounds for their potential applications in drug discovery. Heterocycles, such as imidazole and thiophene, are known for their ability to interact with biological targets in complex ways, often leading to the development of highly effective pharmacological agents. The combination of these heterocyclic structures in N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide suggests that it may possess multiple points of interaction with biological systems, making it a versatile candidate for further exploration.

One of the most compelling aspects of this compound is its potential as a lead molecule in the development of new drugs. The imidazole ring, in particular, is well-documented for its role in various biological processes and has been successfully incorporated into numerous therapeutic agents. Its ability to act as a hydrogen bond acceptor and donor makes it an ideal candidate for interactions with biological targets such as enzymes and receptors. The thiophene moiety further enhances the compound's potential by providing additional sites for chemical modification and by contributing to its overall solubility and bioavailability.

Recent studies have highlighted the importance of structure-based drug design in the development of new therapeutic agents. By understanding the three-dimensional structure of target proteins and how they interact with small molecules, researchers can design compounds that are more likely to be effective and have fewer side effects. The unique structural features of N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide make it an attractive candidate for such studies, as it offers multiple opportunities for optimization through computational modeling and experimental validation.

The synthesis of N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide presents several challenges due to its complex molecular architecture. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds that define the compound's structure. Additionally, modern spectroscopic methods allow for detailed characterization of the synthesized compounds, ensuring their purity and correctness.

In terms of biological activity, preliminary studies suggest that N-3-(1H-imidazol-1-yl)propyl-5-methylthiophene-2-carboxamide may exhibit properties relevant to various therapeutic areas. For instance, its structural features are reminiscent of molecules that have shown activity against inflammatory diseases, cancer, and infectious diseases. While these findings are still preliminary, they underscore the need for further investigation into the compound's potential applications.

The development of novel drug candidates is a lengthy and complex process that involves multiple stages of testing and validation. From initial discovery to clinical trials, each step is critical in determining whether a compound will ultimately be approved for medical use. However, the promise shown by compounds like N-3-(1H-imidazol-1-ypropyl)-5-methylthiophene)-2-carboxamide suggests that it may play a significant role in future therapeutic strategies.

In conclusion, N--(imido propyl)-5--methyl--thiophen--carboxamide (CAS No. 95059--46--4) is a compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further study. As research continues to uncover new applications for this class of molecules, compounds like this one will likely play an increasingly important role in the development of novel therapeutic agents.

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